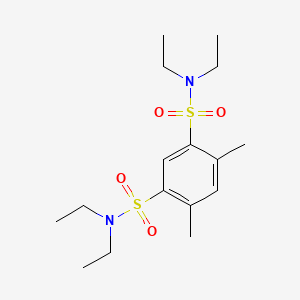![molecular formula C21H21NO2S B3558840 N-{[1,1'-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B3558840.png)
N-{[1,1'-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is an organic compound that features a biphenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, typically under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or alkoxides, typically under basic conditions.
Major Products Formed
Nitration: Formation of nitro derivatives of the biphenyl group.
Bromination: Formation of bromo derivatives of the biphenyl group.
Nucleophilic Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.
N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both the biphenyl and sulfonamide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-13-16(2)21(17(3)14-15)25(23,24)22-20-12-8-7-11-19(20)18-9-5-4-6-10-18/h4-14,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARBUXQLJNSOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


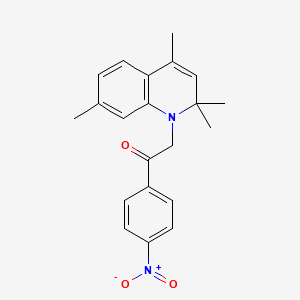
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B3558762.png)

![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3558768.png)

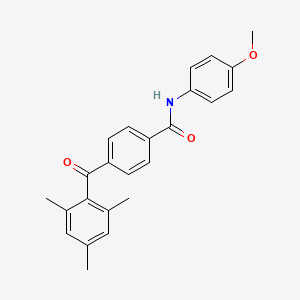
![4-(Benzylamino)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B3558791.png)
![N-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]phenyl}acetamide](/img/structure/B3558799.png)
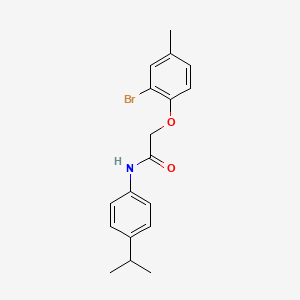
![1-[4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3558807.png)
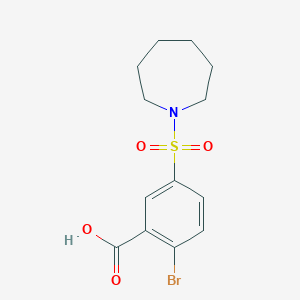

![2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3558830.png)
